molecular formula C17H14ClN3O4 B395577 N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide

N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide

Cat. No.: B395577
M. Wt: 359.8g/mol
InChI Key: BRAFDKUAUPBIPX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide is an organic compound with the molecular formula C17H15ClN2O2 It is characterized by the presence of a chloro-phenyl group, a methylcarbamoyl group, and a nitro-benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: Formation of the corresponding amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Hydrolysis: Formation of carboxylic acid and amine

Scientific Research Applications

N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Chloro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide
  • N-(2-(4-Chloro-phenyl)-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide

Uniqueness

N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C17H14ClN3O4/c1-19-17(23)15(10-11-2-6-13(18)7-3-11)20-16(22)12-4-8-14(9-5-12)21(24)25/h2-10H,1H3,(H,19,23)(H,20,22)/b15-10+

InChI Key

BRAFDKUAUPBIPX-XNTDXEJSSA-N

SMILES

CNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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